![molecular formula C16H28BrN3O6 B136794 (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 137233-78-4](/img/structure/B136794.png)
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid, also known as BAPTA-AM, is a chemical compound that is widely used in scientific research. It is a calcium chelator that can selectively bind to calcium ions and prevent them from participating in cellular processes.
作用機序
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid works by selectively binding to calcium ions and preventing them from participating in cellular processes. When (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid binds to calcium ions, it forms a complex that is unable to participate in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes.
Biochemical and Physiological Effects:
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several biochemical and physiological effects. It can inhibit calcium-dependent enzymes, such as protein kinases and phosphatases. It can also inhibit calcium-dependent ion channels, such as voltage-gated calcium channels and NMDA receptors. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also induce apoptosis in some cell types.
実験室実験の利点と制限
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several advantages for lab experiments. It is a selective calcium chelator that can be used to study the role of calcium in various cellular processes. It is also membrane-permeable, which allows it to enter cells and bind to intracellular calcium ions. However, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has some limitations. It can bind to other divalent cations, such as magnesium, which can interfere with its selectivity for calcium. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in scientific research. One direction is the development of more selective calcium chelators that can discriminate between calcium and other divalent cations. Another direction is the use of (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid in combination with other techniques, such as optogenetics and electrophysiology, to study the role of calcium in neural circuits. Additionally, (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be used in combination with other calcium chelators to study the spatiotemporal dynamics of calcium signaling in cells.
合成法
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the carboxylic acid group, the activation of the carboxylic acid group, the amidation of the activated carboxylic acid group, and the deprotection of the protecting groups. The final product is a white powder that is soluble in organic solvents.
科学的研究の応用
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is widely used in scientific research as a calcium chelator. It can selectively bind to calcium ions and prevent them from participating in cellular processes. This property makes it useful in studying the role of calcium in various cellular processes, including signal transduction, apoptosis, and gene expression. (2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is also used in neuroscience research to study the role of calcium in synaptic transmission and plasticity.
特性
CAS番号 |
137233-78-4 |
|---|---|
製品名 |
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
分子式 |
C16H28BrN3O6 |
分子量 |
438.31 g/mol |
IUPAC名 |
(2S)-6-[3-[(2-bromoacetyl)amino]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C16H28BrN3O6/c1-16(2,3)26-15(25)20-11(14(23)24)6-4-5-8-18-12(21)7-9-19-13(22)10-17/h11H,4-10H2,1-3H3,(H,18,21)(H,19,22)(H,20,25)(H,23,24)/t11-/m0/s1 |
InChIキー |
IKPIZWZTKBGLDF-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCNC(=O)CBr)C(=O)O |
同義語 |
N-alpha-(tert-butoxycarbonyl)-N-epsilon-(N-(bromoacetyl)-beta-alanyl)-L-lysine N-BBAL Nalpha-(tert-butoxycarbonyl)-Nepsilon-(N-(bromoacetyl)alanyl)lysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



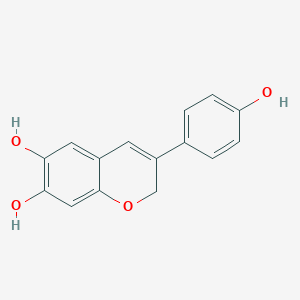
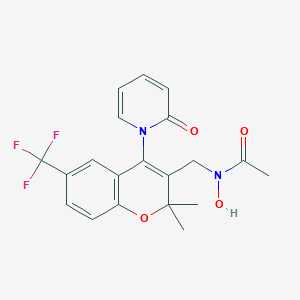
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)
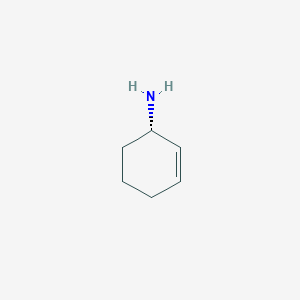
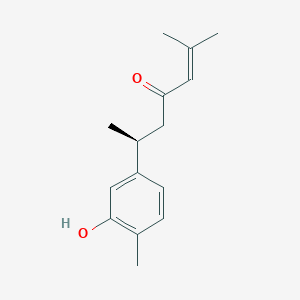
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
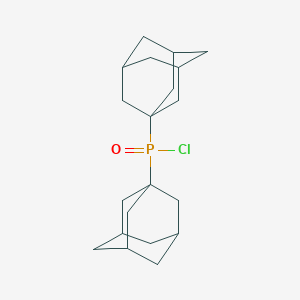

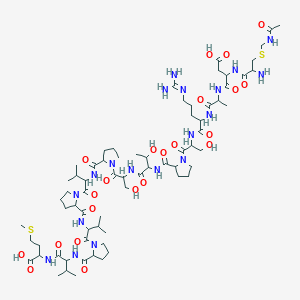
![1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B136737.png)
![1-[(1R,3S)-3-(Hydroxymethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B136739.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B136744.png)
